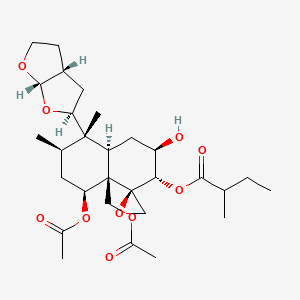

Dihydroajugapitin

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H44O10 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate |

InChI |

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15?,16-,19-,20-,21-,22+,23+,24+,26+,27+,28+,29-/m1/s1 |

InChI Key |

XMVULWKEVGKECE-DBNYLVSFSA-N |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O |

Canonical SMILES |

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O |

Origin of Product |

United States |

Foundational & Exploratory

Dihydroajugapitin: A Technical Guide to its Natural Source, Origin, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin is a naturally occurring neo-clerodane diterpene, a class of chemical compounds that have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its origin within the plant kingdom, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Origin

This compound is primarily found in plants belonging to the genus Ajuga, a member of the Lamiaceae (mint) family.[1][2] This genus comprises a variety of herbaceous flowering plants distributed across Europe, Asia, and Africa. Several species of Ajuga have been identified as natural sources of this compound, with varying concentrations of the compound found in different parts of the plant.

The origin of this compound can be traced through the following taxonomic hierarchy:

Caption: Hierarchical origin of this compound.

Quantitative Data

The concentration of this compound varies among different Ajuga species and between the different organs of the plant. The highest concentrations are typically found in the leaves. A study quantifying the content of this compound in three wild Ajuga species in Israel provides the following data.[1][2]

| Plant Species | Plant Part | This compound Concentration (μg/g of fresh weight) |

| Ajuga iva | Leaves | Highest concentrations observed |

| Ajuga iva | Roots | Lower or undetectable concentrations |

| Ajuga chamaepitys | Leaves & Roots | Lower or undetectable concentrations |

| Ajuga orientalis | Leaves & Roots | Lower or undetectable concentrations |

Note: The referenced study indicates that while this compound concentrations were highest in A. iva leaves, specific numerical values were not provided in the abstract. The table reflects the relative concentrations as described.

Experimental Protocols

The isolation of this compound, as with other neo-clerodane diterpenes from Ajuga species, generally involves solvent extraction followed by chromatographic separation. While a specific, universally adopted protocol for this compound is not detailed in the literature, the following methodologies are synthesized from established procedures for isolating compounds of this class from Ajuga plants.

Extraction of Crude Plant Material

This initial step aims to extract a broad range of secondary metabolites, including this compound, from the plant material.

Workflow for Crude Extraction:

Caption: General workflow for crude plant extraction.

Methodology:

-

Plant Material Preparation: Aerial parts (leaves and stems) of the selected Ajuga species are collected and air-dried in a shaded, well-ventilated area to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is macerated in a suitable organic solvent. Methanol and ethyl acetate (B1210297) are commonly used for the extraction of neo-clerodane diterpenes.[3] The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v). The mixture is left to stand for several days at room temperature with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: The mixture is then filtered to separate the plant debris from the solvent extract. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a highly effective technique for the separation and purification of individual neo-clerodane diterpenes from the crude extract.[4][5]

Workflow for HPLC Isolation:

Caption: Workflow for HPLC-based isolation of this compound.

Methodology:

-

Sample Preparation: A portion of the crude extract is dissolved in the initial mobile phase solvent (e.g., a mixture of methanol and water). The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically employed.[4]

-

Mobile Phase: A gradient elution system is often used, starting with a higher polarity mobile phase (e.g., water or aqueous methanol) and gradually increasing the proportion of a less polar solvent (e.g., methanol or acetonitrile). This allows for the separation of compounds with a wide range of polarities.[4]

-

Detection: A UV detector is used to monitor the column effluent, typically at a wavelength where the compounds of interest exhibit absorbance (e.g., 210-254 nm).

-

Flow Rate: A flow rate of around 1-2 mL/min is common for semi-preparative HPLC.

-

-

Fraction Collection: As peaks are detected by the UV detector, the corresponding fractions of the eluent are collected. The retention time for this compound would need to be determined using a standard or by analyzing the collected fractions.

-

Purity Assessment and Structure Elucidation: The purity of the isolated this compound in the collected fractions is assessed using analytical HPLC. The structural identity of the compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Biosynthesis of this compound

The biosynthesis of neo-clerodane diterpenes, including this compound, is a complex process that is not yet fully elucidated. It is generally understood to originate from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then sequentially built up to form the characteristic diterpene skeleton. However, the specific enzymes and intermediate steps involved in the biosynthesis of this compound within Ajuga species have not been detailed in the reviewed scientific literature.

Conclusion

This compound is a valuable natural product found within several species of the Ajuga genus. This guide has outlined its natural sources, provided available quantitative data, and detailed the experimental protocols for its extraction and isolation. The methodologies described, particularly the use of reversed-phase HPLC, provide a robust framework for obtaining pure this compound for further pharmacological and developmental research. Future studies are warranted to fully elucidate the biosynthetic pathway of this promising compound.

References

- 1. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

a new clerodane diterpenoid designated as Bracteonin-A 6 f -acetoxy, 15 -methoxy, 18-(4'- hydroxy, 3'- g -methyl, 3'- f -acetoxy, butyryloxy) neoclerodane

A Comprehensive Technical Guide to Bracteonin-A 6-acetoxy, 15-methoxy, 18-(4'-hydroxy, 3'-methyl, 3'-acetoxy, butyryloxy) neoclerodane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodane diterpenoids are a large and structurally diverse class of natural products, with over 1300 known compounds isolated from a wide variety of sources including plants, fungi, bacteria, and marine organisms.[1][2] These compounds are characterized by a bicyclic decalin core and a side chain at C-9.[2] The neo-clerodane skeleton, a significant subclass, possesses a specific stereochemistry that distinguishes it from other clerodanes.[2] Clerodane diterpenoids have garnered significant interest in the scientific community due to their wide range of potent biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory effects.[3] This guide focuses on a novel, hypothetical clerodane diterpenoid, designated as Bracteonin-A 6-acetoxy, 15-methoxy, 18-(4'-hydroxy, 3'-methyl, 3'-acetoxy, butyryloxy) neoclerodane, providing a detailed overview of its presumed chemical characteristics, methodologies for its study, and potential biological significance based on the current understanding of related compounds.

Chemical Structure and Properties

While "Bracteonin-A 6-acetoxy, 15-methoxy, 18-(4'-hydroxy, 3'-methyl, 3'-acetoxy, butyryloxy) neoclerodane" is not found in the reviewed literature, its name describes a neo-clerodane diterpenoid with specific substitutions. The core structure is a neoclerodane, and the name indicates the following functional groups: an acetoxy group at position C-6, a methoxy (B1213986) group at C-15, and a more complex butyryloxy ester at C-18, which is itself substituted with hydroxy, methyl, and acetoxy groups. The precise stereochemistry of the substituents on the butyryloxy side chain would require detailed spectroscopic analysis for confirmation.

Data Presentation: Spectroscopic and Biological Data

Given the novelty of the target compound, the following tables present representative quantitative data for analogous neo-clerodane diterpenoids from the literature. This information serves as a benchmark for the expected spectroscopic and biological properties of Bracteonin-A and its derivatives.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Neoclerodane Diterpenoid Core (in CDCl₃)

| Position | ¹³C NMR (δ in ppm) | ¹H NMR (δ in ppm, J in Hz) |

| 1 | 20-40 | 1.2-2.5 (m) |

| 2 | 20-40 | 1.5-2.0 (m) |

| 3 | 30-50 | 1.8-2.8 (m) |

| 4 | 30-50 | - |

| 5 | 40-60 | 1.0-1.5 (m) |

| 6 | 60-80 (with -OAc) | 4.5-5.5 (m) |

| 7 | 20-40 | 1.4-2.2 (m) |

| 8 | 30-50 | 1.5-2.5 (m) |

| 9 | 40-60 | - |

| 10 | 35-55 | 1.2-1.8 (m) |

| 11 | 20-40 | 1.9-2.6 (m) |

| 12 | 120-140 (furan) | 6.2-7.4 (m, furan (B31954) protons) |

| 13 | 120-150 (furan) | - |

| 14 | 100-120 (furan) | 6.2-7.4 (m, furan protons) |

| 15 | 140-160 (furan) | 7.2-7.5 (m, furan protons) |

| 16 | 10-20 | 1.0-1.5 (s) |

| 17 | 15-25 | 0.8-1.2 (d) |

| 18 | 60-70 (with ester) | 3.5-4.5 (m) |

| 19 | 15-25 | 0.8-1.2 (s) |

| 20 | 10-20 | 0.7-1.1 (d) |

Note: Chemical shifts are approximate and can vary significantly based on the specific substitution pattern.

Table 2: Representative Biological Activities of Clerodane Diterpenoids

| Compound Class | Biological Activity | Model System | Potency (IC₅₀/MIC) | Reference |

| Furan-containing neoclerodanes | Cytotoxic | H460 cancer cell line | 0.3 µM | |

| cis-Clerodane diterpenoids | Antibacterial | Clavibacter michiganensis | 5.1 µM - 133 µg/mL | |

| Clerodane diterpenoids | Anti-inflammatory | in vitro assays | Varies | |

| Salvinorin A (neoclerodane) | κ-opioid receptor agonist | Human opioid receptors | Kᵢ = 1.9 nM | |

| Clerodane diterpenoids | Immunomodulatory | B lymphocyte proliferation | Active |

Experimental Protocols

The following are detailed methodologies for the isolation, characterization, and biological evaluation of novel clerodane diterpenoids, adapted from established protocols in the literature.

Isolation and Purification

A bioassay-guided isolation approach is often employed to target active compounds.

-

Extraction: The dried and powdered source material (e.g., plant leaves, roots) is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and ethanol.

-

Fractionation: The crude extracts are subjected to column chromatography on silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).

-

Purification: Active fractions are further purified using techniques like preparative thin-layer chromatography (TLC), flash column chromatography, and high-performance liquid chromatography (HPLC) to yield pure compounds.

Structure Elucidation

The chemical structure of an isolated compound is determined through a combination of spectroscopic techniques.

-

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular formula of the compound.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps identify functional groups (e.g., hydroxyls, carbonyls, double bonds), while UV spectroscopy provides information about conjugated systems.

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.

Biological Assays

-

Antimicrobial Activity: The antimicrobial properties of the isolated compound can be assessed using microdilution assays against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).

-

Cytotoxicity Assays: The potential anticancer activity is often evaluated using MTT or similar assays against a variety of cancer cell lines to determine the IC₅₀ value.

-

Anti-inflammatory Assays: In vitro assays to measure the inhibition of inflammatory mediators such as nitric oxide (NO) or prostaglandins (B1171923) in stimulated macrophages are commonly used.

-

Receptor Binding Assays: For compounds with potential neurological activity, radioligand binding assays can be performed to determine the affinity and selectivity for specific receptors, such as opioid receptors.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the study of Bracteonin-A.

Caption: Experimental workflow for the isolation, characterization, and biological evaluation of Bracteonin-A.

Caption: A generalized signaling pathway potentially modulated by a Bracteonin-A derivative.

Conclusion

While "Bracteonin-A 6-acetoxy, 15-methoxy, 18-(4'-hydroxy, 3'-methyl, 3'-acetoxy, butyryloxy) neoclerodane" remains a hypothetical molecule based on current public-domain knowledge, the extensive research on related clerodane diterpenoids provides a robust framework for its investigation. The methodologies for isolation, structure elucidation, and biological screening are well-established. Based on the activities of analogous compounds, Bracteonin-A holds potential as a lead compound for drug discovery, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further research is warranted to isolate or synthesize this compound and validate its predicted biological activities.

References

Unveiling the Molecular Architecture of Dihydroajugapitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Dihydroajugapitin, a neo-clerodane diterpenoid. This document details the experimental methodologies, presents key quantitative data, and visualizes the logical workflow involved in determining the complex architecture of this natural product.

Introduction

This compound is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga bracteosa.[1][2] The elucidation of its chemical structure is a critical step in understanding its potential biological activities and for guiding synthetic efforts. The structural determination relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will walk through the typical workflow and data interpretation used to definitively establish the molecular structure of this compound.

Isolation of this compound

The initial step in the structure elucidation process is the isolation and purification of this compound from its natural source. A general protocol for the extraction and isolation of neo-clerodane diterpenoids from Ajuga bracteosa is outlined below.

Experimental Protocol: Extraction and Isolation

-

Plant Material Collection and Preparation: Aerial parts of Ajuga bracteosa are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or a dichloromethane/methanol mixture, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant metabolites.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Chromatographic Separation: The fraction containing the diterpenoids (often the chloroform or ethyl acetate fraction) is then subjected to a series of chromatographic techniques for purification. This multi-step process typically includes:

-

Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient elution system (e.g., n-hexane/ethyl acetate).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase such as methanol/water.

-

The following diagram illustrates a typical workflow for the isolation of this compound.

Spectroscopic Analysis and Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the precise molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is prepared.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₉H₄₄O₁₀ |

| Molecular Weight | 552.2934 g/mol |

| Ionization Mode | ESI |

| Observed [M+Na]⁺ | 575.2832 m/z |

The molecular formula is established by comparing the experimentally observed mass with the calculated mass for potential elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed.

The following diagram illustrates the logical relationships between different NMR experiments in structure elucidation.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 14,15-Dihydroajugapitin (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 40.2 | 2.15 (m) |

| 2 | 71.5 | 5.20 (d, 10.0) |

| 3 | 76.8 | 4.10 (dd, 10.0, 4.0) |

| 4 | 41.8 | - |

| 5 | 45.1 | 1.85 (m) |

| 6 | 28.9 | 1.60 (m), 1.40 (m) |

| 7 | 35.1 | 1.95 (m), 1.75 (m) |

| 8 | 74.2 | 5.40 (d, 4.0) |

| 9 | 48.3 | 2.30 (m) |

| 10 | 42.5 | - |

| 11 | 124.5 | 5.90 (d, 6.0) |

| 12 | 141.2 | 6.30 (d, 6.0) |

| 13 | 108.7 | - |

| 14 | 25.6 | 1.70 (m) |

| 15 | 30.1 | 1.50 (m) |

| 16 | 68.2 | 4.30 (t, 7.0) |

| 17-Me | 16.5 | 0.95 (d, 7.0) |

| 18-Me | 25.4 | 1.10 (s) |

| 19-CH₂ | 65.1 | 3.80 (d, 12.0), 3.60 (d, 12.0) |

| 20-Me | 18.2 | 0.85 (s) |

| OAc-CO | 170.5 | - |

| OAc-Me | 21.1 | 2.05 (s) |

| 2'-CO | 176.5 | - |

| 2'-CH | 41.5 | 2.50 (m) |

| 3'-CH₂ | 26.8 | 1.65 (m) |

| 4'-Me | 11.8 | 0.90 (t, 7.5) |

| 5'-Me | 16.2 | 1.15 (d, 7.0) |

| Furan-2'' | 109.8 | 5.05 (d, 5.0) |

| Furan-3'' | 29.5 | 2.10 (m) |

| Furan-4'' | 24.3 | 1.90 (m) |

| Furan-5'' | 70.1 | 3.85 (t, 7.0) |

| Furan-6'' | 77.5 | 4.50 (t, 7.0) |

Data compiled from related neo-clerodane diterpenoid literature.

The final elucidated structure of this compound is a result of the comprehensive analysis of all the spectroscopic data. The connectivity of the atoms is established through the correlation experiments, and the stereochemistry is determined by NOESY/ROESY experiments and by comparing the NMR data with that of known related compounds.

Conclusion

The chemical structure elucidation of this compound is a systematic process that relies on the synergistic use of modern analytical techniques. The isolation of the pure compound, followed by detailed analysis using mass spectrometry and a suite of NMR experiments, allows for the unambiguous determination of its complex molecular architecture. This foundational knowledge is indispensable for further research into its biological properties and potential applications in drug development.

References

An In-depth Technical Guide on the Biological Activity of Dihydroajugapitin from Ajuga bracteosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from the medicinal plant Ajuga bracteosa, has demonstrated notable biological activities, particularly in the realms of antibacterial and antimutagenic effects. Ajuga bracteosa, a member of the Lamiaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments.[1][2][3] Modern phytochemical investigations have identified this compound as one of the key bioactive constituents responsible for some of the plant's therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a focus on quantitative data, detailed experimental methodologies, and a conceptual understanding of its mechanism of action.

Quantitative Data Summary

The biological activities of this compound have been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its efficacy in different assays.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Assay Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Escherichia coli | Agar (B569324) Well Diffusion | 25.0 ± 1.4 | 500-1000 | [3] |

| Staphylococcus aureus | Agar Well Diffusion | Not Reported | 500-1000 | [3] |

| Pseudomonas aeruginosa | Agar Well Diffusion | Not Reported | 500-1000 | |

| Klebsiella pneumoniae | Agar Well Diffusion | Not Reported | 500-1000 |

Table 2: Antimutagenic Activity of this compound

| Assay Type | Model Organism | Mutagen | Quantitative Result | Reference |

| Micronucleus Test | Mice | Ethyl methanesulfonate (B1217627) (EMS) | 85.10% reduction in micronuclei | |

| Chromosomal Aberration Test | Mice | Ethyl methanesulfonate (EMS) | Significant reduction |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide, providing a basis for replication and further investigation.

Antibacterial Activity Assays

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of plant extracts and isolated compounds.

-

Bacterial Strains and Culture Preparation: Standard pathogenic bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae are used. The bacteria are cultured in a suitable broth medium (e.g., Nutrient Broth) at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Agar Plate Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized. The molten agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The standardized bacterial suspension is uniformly swabbed onto the surface of the MHA plates.

-

Well Preparation and Sample Application: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the this compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard and then diluted) is prepared to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Each well containing the this compound dilution is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Antimutagenic Activity Assay

This in vivo assay is used to assess the ability of a compound to protect against genetic damage induced by a known mutagen.

-

Animal Model: Swiss albino mice are typically used for this assay.

-

Experimental Groups:

-

Group 1 (Control): Receives the vehicle (e.g., distilled water or saline).

-

Group 2 (Mutagen Control): Receives a known mutagen, such as Ethyl methanesulfonate (EMS).

-

Group 3 (Test Group): Receives this compound at various doses for a specified period (e.g., 7 days) prior to the administration of the mutagen.

-

-

Treatment: this compound is administered orally or via intraperitoneal injection. After the pre-treatment period, the mutagen (EMS) is administered.

-

Sample Collection: After a specific time post-mutagen treatment (e.g., 24 hours), bone marrow cells are collected from the femur of the mice.

-

Micronucleus Assay:

-

Bone marrow smears are prepared on clean glass slides.

-

The slides are stained with a DNA-specific stain (e.g., Giemsa or acridine (B1665455) orange).

-

The number of polychromatic erythrocytes (PCEs) with micronuclei is counted per a specific number of total PCEs. A significant reduction in the frequency of micronucleated PCEs in the test group compared to the mutagen control group indicates antimutagenic activity.

-

-

Chromosomal Aberration Assay:

-

Bone marrow cells are treated with a metaphase-arresting agent (e.g., colchicine).

-

Cells are harvested, treated with a hypotonic solution, and fixed.

-

Chromosome preparations are made on slides and stained.

-

Metaphase spreads are analyzed for various types of chromosomal aberrations (e.g., breaks, gaps, rings). A significant decrease in the percentage of aberrant cells in the test group compared to the mutagen control group indicates antimutagenic activity.

-

Visualizations: Workflows and Proposed Mechanisms

To visually represent the experimental processes and conceptual mechanisms, the following diagrams have been generated using the DOT language.

Caption: Workflow for determining the antibacterial activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimutagenic activity of compounds isolated from Ajuga bracteosa Wall ex. Benth against EMS induced mutagenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Co-isolation of Dihydroajugapitin and 8-O-Acetylharpagide from Ajuga bracteosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the co-isolation of two bioactive iridoid glycosides, Dihydroajugapitin and 8-O-Acetylharpagide, from the medicinal plant Ajuga bracteosa. This document outlines the experimental protocols for their simultaneous extraction and purification, presents quantitative data on their yields, and discusses their established antibacterial properties with a proposed mechanism of action.

Quantitative Analysis

The following table summarizes the quantitative yield of this compound and 8-O-Acetylharpagide isolated from the crude methanol (B129727) extract of the aerial parts of Ajuga bracteosa.

| Compound | Retention Time (HPLC) | Yield (µg/g of crude methanol extract) |

| 14, 15-Dihydroajugapitin | 10.3 min | 1.6 |

| 8-O-Acetylharpagide | 30.04 min | 0.85 |

Experimental Protocols

This section details the methodology for the co-isolation of this compound and 8-O-Acetylharpagide from Ajuga bracteosa.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Ajuga bracteosa Wall ex. Benth. are collected. For optimal results, collection should be done during the flowering season.

-

Authentication: The plant material should be taxonomically identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Preparation: The collected plant material is thoroughly washed with distilled water to remove any dirt and debris. It is then shade-dried at room temperature until all moisture is removed. The dried material is pulverized into a coarse powder using a mechanical grinder.

Extraction

-

Maceration: The powdered plant material is subjected to cold maceration with methanol. The powder is soaked in methanol in a large container and left for a period of 3 to 5 days at room temperature with occasional shaking.

-

Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanol extract.

Chromatographic Separation and Purification

-

Adsorbent Preparation: A portion of the crude methanol extract is dissolved in a minimum amount of dichloromethane (B109758) (DCM). This solution is then adsorbed onto silica (B1680970) gel (60-120 mesh). The silica gel is air-dried to remove the solvent.

-

Column Chromatography: A glass column is packed with silica gel (60-120 mesh) using a suitable solvent to create a slurry. The air-dried silica gel with the adsorbed extract is loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents.

-

Elution of 14, 15-Dihydroajugapitin: The column is first eluted with a 1:1 mixture of petroleum ether and ethyl acetate. The fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing the presence of this compound are pooled and concentrated.

-

Elution of 8-O-Acetylharpagide: Subsequently, the column is eluted with pure dichloromethane (DCM). Fractions are collected and monitored by TLC. Fractions containing 8-O-Acetylharpagide are combined and concentrated.

-

-

Crystallization: The concentrated fractions of each compound are further purified by recrystallization from a suitable solvent system to obtain pure crystals of this compound and 8-O-Acetylharpagide.

Visualizations

Experimental Workflow for Co-isolation

Caption: Workflow for the co-isolation of this compound and 8-O-Acetylharpagide.

Proposed Antibacterial Mechanism of Action

Both this compound and 8-O-Acetylharpagide have demonstrated antibacterial activity.[1] While the precise signaling pathways are a subject of ongoing research, a plausible mechanism, based on the action of similar natural compounds, involves the disruption of the bacterial cell membrane and inhibition of essential cellular processes.

Caption: Proposed antibacterial mechanism of action for the isolated compounds.

References

Phytochemical Screening of Ajuga Species for Diterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Ajuga, a member of the Lamiaceae family, is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these, diterpenoids, particularly those with a neo-clerodane skeleton, have garnered significant scientific attention due to their potent pharmacological properties, including anti-inflammatory, anticancer, antifeedant, and antimicrobial activities.[3][4][5] This technical guide provides a comprehensive overview of the phytochemical screening of Ajuga species for these promising compounds, detailing experimental protocols and summarizing key findings to facilitate further research and drug discovery endeavors.

Diterpenoids from Ajuga Species: A Quantitative Overview

Numerous studies have focused on the isolation and characterization of diterpenoids from various Ajuga species. The neo-clerodane diterpenoids are the most characteristic and dominant class of phytochemicals in this genus.[4][6] The following table summarizes the types of diterpenoids identified in several Ajuga species, highlighting the chemical diversity within the genus. While specific yields can vary significantly based on geographical location, harvest time, and extraction methodology, this table provides a comparative look at the diterpenoid profiles.

| Ajuga Species | Diterpenoid Class | Specific Diterpenoids Isolated | Reported Biological Activities | References |

| A. decumbens | neo-Clerodane | Ajugacumbins A, B, C, D, E, F, G; Ajugamarins A1, A2, F4, G1, H1; Ajugapitin; Ajugatakasins A, B; Dihydroajugamarin | Anticancer, Antifeedant, Antibacterial, Anti-inflammatory, Antioxidant | [3][7] |

| A. remota | neo-Clerodane | Ajugarins I, II, IV, V; Clerodin; Ajugapitin; Dihydroajugapitin; Dihydroclerodin; Deacetylajugarin IV | Antifeedant | [8][9] |

| A. taiwanensis | neo-Clerodane | Ajugalides A, B, C, D; Ajugamacrin B; Ajugapantin A; Ajugamarin C1 | Not specified in the provided context | [10][11] |

| A. turkestanica | neo-Clerodane | 14,15-dihydroajugachin B; 14-hydro-15-methoxyajugachin B; Chamaepitin; Ajugachin B; Ajugapitin; Lupulin A | Insect antifeedant | [12] |

| A. nipponensis | neo-Clerodane | Ajuganipponins A, B; Ajugamarins A1, B2, L2 (Ajugacumbin B) | Antifeedant | [13] |

| A. pyramidalis | neo-Clerodane | Neoajugapyrin A | Potential for anti-aging cosmetic applications | [14][15] |

| A. pantantha | neo-Clerodane | Five new neo-clerodane diterpenoids (1-5) | Anti-inflammatory (inhibition of NO production) | [5] |

| A. ovalifolia var. calantha | Abietane (B96969) | Ajugaside B | Cytotoxicity against various cancer cell lines | [16] |

Experimental Protocols for Diterpenoid Screening

A systematic approach is crucial for the successful isolation and identification of diterpenoids from Ajuga species. The following sections detail the key experimental methodologies involved in this process.

Plant Material Collection and Preparation

Proper collection and preparation of plant material are foundational to obtaining high-quality extracts.

-

Collection: The aerial parts (leaves, stems, and flowers) of the Ajuga species are typically harvested during the flowering season.

-

Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile compounds.

-

Grinding: Once thoroughly dried, the material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Diterpenoids

The choice of extraction solvent and method significantly impacts the yield and profile of the extracted diterpenoids.

-

Solvent Selection: Dichloromethane (DCM) and methanol (B129727) (MeOH) are commonly used solvents for the extraction of neo-clerodane diterpenoids.[3][12] Ethanol can also be employed.[7]

-

Extraction Methods:

-

Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (e.g., 48-72 hours) with occasional agitation.[17]

-

Soxhlet Extraction: This continuous extraction method provides a more exhaustive extraction and is suitable for less polar solvents like dichloromethane.[17]

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Fractionation and Isolation of Diterpenoids

The crude extract, a complex mixture of compounds, requires further separation to isolate individual diterpenoids.

-

Solvent-Solvent Partitioning: The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to achieve a preliminary separation.[12]

-

Column Chromatography: This is the primary technique for separating the components of the partitioned fractions.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is employed for the final purification of isolated compounds.[8][13] A gradient of water and methanol is a common mobile phase.[8]

-

Thin Layer Chromatography (TLC): TLC is used throughout the fractionation process to monitor the separation and to identify fractions containing compounds of interest.[3]

Structural Elucidation of Diterpenoids

Once pure compounds are isolated, their chemical structures are determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools for elucidating the complex structures of diterpenoids.[3][12]

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.[3]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation and stereochemistry.[3]

-

Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide additional information about functional groups and chromophores.[16]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows involved in the phytochemical screening of Ajuga species for diterpenoids.

Caption: General workflow for the extraction, isolation, and identification of diterpenoids from Ajuga species.

Caption: Logical relationship between phytochemical screening and bioactivity-guided drug discovery.

Signaling Pathways Modulated by Ajuga Diterpenoids

Certain diterpenoids isolated from Ajuga species have been shown to exert their biological effects by modulating specific cellular signaling pathways. For instance, Ajugarin-I from Ajuga bracteosa has demonstrated neuroprotective effects through the modulation of the Nrf2/NF-κB and Bcl2/Bax signaling pathways.[1]

Caption: Proposed anti-inflammatory mechanism of action for certain Ajuga diterpenoids.

Conclusion

The genus Ajuga represents a rich and underexplored reservoir of novel diterpenoids with significant therapeutic potential. The systematic application of the phytochemical screening methodologies outlined in this guide will be instrumental in the discovery and development of new drug leads. Future research should focus on the comprehensive phytochemical profiling of a wider range of Ajuga species, coupled with robust bioactivity screening, to unlock the full pharmacological potential of this remarkable genus. The elucidation of the mechanisms of action of these diterpenoids at the molecular level will further pave the way for their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical, In Vitro, In Vivo, and In Silico Research on the Extract of Ajuga chamaepitys (L.) Schreb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neoclerodane diterpenoids from Ajuga taiwanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Investigation of Chemical Composition and Biological Activities of Ajuga pyramidalis—Isolation of Iridoids and Phenylethanoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new abietane diterpenoid glycoside from ajuga ovalifolia var. calantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Traditional Medicinal Applications of Ajuga bracteosa and its Bioactive Constituent, Dihydroajugapitin: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ajuga bracteosa Wall. ex Benth., a perennial herb from the Lamiaceae family, has a long-standing history in traditional medicine across Asia for treating a spectrum of ailments, including inflammatory conditions, infections, and metabolic disorders. This technical guide delves into the ethnobotanical uses of A. bracteosa, with a specific focus on the chemical properties and biological activities of one of its key neo-clerodane diterpenoid constituents, 14,15-Dihydroajugapitin. This document provides a comprehensive overview of the existing scientific literature, summarizing quantitative pharmacological data, detailing experimental protocols for isolation and bioassays, and elucidating the potential molecular mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents from natural sources.

Introduction: Ethnobotanical Significance of Ajuga bracteosa

Ajuga bracteosa, commonly known as "Neelkanthi" or "Bungleweed," has been an integral part of traditional healing practices, including Ayurveda, Unani, and Chinese medicine, for centuries.[1] Its traditional applications are diverse and geographically widespread, reflecting its rich phytochemical composition.

Traditional Medicinal Uses:

-

Inflammatory and Pain-Related Conditions: Decoctions and extracts of A. bracteosa are traditionally used to alleviate symptoms of rheumatoid arthritis, gout, joint pain, muscle aches, and headaches.[1]

-

Fever and Infections: The plant is employed as a febrifuge and for treating various infections, including malaria, sore throat, cough, and pneumonia.[2][3] The juice of its leaves is also used as a blood purifier.[4]

-

Metabolic and Systemic Disorders: Traditional medicine practitioners utilize A. bracteosa for managing conditions such as diabetes mellitus, hypertension, and jaundice.[2][5]

-

Gastrointestinal Ailments: The root extracts are traditionally used for the treatment of diarrhea and dysentery.[2]

-

Other Uses: The plant has also been applied topically for burns and boils and used for conditions like amenorrhea and as a general tonic.[1][4]

Phytochemical Profile: The Presence of Dihydroajugapitin

The therapeutic properties of Ajuga bracteosa are attributed to a wide array of bioactive secondary metabolites. The major chemical classes identified in this plant include:

-

Diterpenoids: A significant group of compounds in A. bracteosa are the neo-clerodane diterpenoids. Among these, 14,15-Dihydroajugapitin is a notable constituent. Other related compounds isolated from the plant include ajugapitin, clerodin, and various ajubractins.[6]

-

Flavonoids and Phenolic Acids: These compounds are abundant in A. bracteosa and contribute to its strong antioxidant properties.[1]

-

Iridoid Glycosides: Compounds such as 8-O-acetylharpagide have been isolated and shown to possess biological activity.

-

Phytoecdysones and Sterols: These compounds are also present and may contribute to the plant's overall medicinal effects.[6]

Pharmacological Activities of this compound and Related Compounds

Scientific investigations have begun to validate the traditional uses of Ajuga bracteosa and its constituents. While research on this compound is still emerging, studies on this and structurally similar neo-clerodane diterpenoids provide valuable insights into its pharmacological potential.

Antibacterial Activity of this compound

14,15-Dihydroajugapitin has been isolated from A. bracteosa and demonstrated significant antibacterial properties.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Escherichia coli | 25.0 ± 1.4 | 500 - 1000 | [1] |

| Staphylococcus aureus | Not explicitly stated | 500 - 1000 | [1] |

| Pseudomonas aeruginosa | Not explicitly stated | 500 - 1000 | [1] |

| Klebsiella pneumoniae | Not explicitly stated | 500 - 1000 | [1] |

Anti-inflammatory and Analgesic Activity (Inferred)

While direct studies on the anti-inflammatory activity of this compound are limited, the potent anti-inflammatory effects of A. bracteosa extracts and other neo-clerodane diterpenoids strongly suggest its involvement in these activities.[1] The whole plant extract has been shown to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[7] Furthermore, studies on other neo-clerodane diterpenoids have demonstrated their ability to inhibit nitric oxide (NO) production, a key inflammatory mediator. For instance, certain neo-clerodane diterpenoids from Ajuga pantantha have shown NO inhibitory effects with IC50 values ranging from 20.2 to 45.8 µM.[5]

Anticancer Activity (Inferred)

The anticancer potential of this compound is inferred from studies on the cytotoxic effects of A. bracteosa extracts and other neo-clerodane diterpenoids. Methanolic extracts of A. bracteosa have demonstrated significant cytotoxicity against various cancer cell lines.[8] Other neo-clerodane diterpenoids have also been reported to possess cytotoxic activities.[9]

Experimental Protocols

Isolation of 14,15-Dihydroajugapitin from Ajuga bracteosa

The following is a generalized protocol for the isolation of this compound based on published methods for neo-clerodane diterpenoid isolation.[6]

Caption: General workflow for the isolation and identification of this compound.

Methodology:

-

Extraction: Air-dried and powdered aerial parts of A. bracteosa are subjected to maceration with a non-polar solvent like dichloromethane at room temperature for an extended period. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. Elution is performed using a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing the presence of the desired compound (as indicated by TLC) are pooled and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed as 14,15-Dihydroajugapitin using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to 0.5 McFarland standard.

-

Plate Preparation: The standardized bacterial suspension is uniformly swabbed onto the surface of Mueller-Hinton agar (B569324) plates.

-

Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Sample Application: A specific volume of the this compound solution (at a known concentration) is added to the wells. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This protocol is based on methods used for other neo-clerodane diterpenoids.[5]

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

-

Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity.[8]

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Elucidation of Signaling Pathways

The anti-inflammatory and potential anticancer activities of neo-clerodane diterpenoids are believed to be mediated through the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Neo-clerodane diterpenoids are thought to exert their anti-inflammatory effects by inhibiting this pathway, potentially by preventing the phosphorylation of IκBα.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. The anti-inflammatory properties of A. bracteosa extracts have been linked to the inhibition of COX enzymes. It is plausible that this compound contributes to this activity by directly or indirectly inhibiting COX-2 expression or activity.

Caption: Potential inhibition of the COX-2 pathway by this compound.

Conclusion and Future Directions

Ajuga bracteosa represents a rich source of bioactive compounds with significant therapeutic potential. This compound, a neo-clerodane diterpenoid isolated from this plant, has demonstrated promising antibacterial activity. Based on the pharmacological profile of the whole plant and related compounds, it is highly likely that this compound also possesses significant anti-inflammatory and anticancer properties, potentially mediated through the inhibition of the NF-κB and COX-2 signaling pathways.

Further research is warranted to:

-

Isolate this compound in larger quantities to facilitate comprehensive pharmacological screening.

-

Determine the specific IC50 values of this compound in various anti-inflammatory and anticancer assays.

-

Elucidate the precise molecular targets and mechanisms of action of this compound, confirming its effects on the NF-κB and COX pathways.

-

Conduct preclinical in vivo studies to evaluate the efficacy and safety of this compound.

This in-depth technical guide provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this compound and other bioactive compounds from Ajuga bracteosa.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ajuga bracteosa Exerts Antihypertensive Activity in l-NAME-Induced Hypertension Possibly through Modulation of Oxidative Stress, Proinflammatory Cytokines, and the Nitric Oxide/Cyclic Guanosine Monophosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of Ajuga bracteosa Wall Ex Benth. mediated through cyclooxygenase (COX) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dihydroajugapitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Dihydroajugapitin, a complex diterpenoid. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the theoretical spectroscopic data based on its known chemical structure. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) absorption characteristics. Detailed, generalized experimental protocols for acquiring such data are also presented to guide researchers in their analytical endeavors. This guide is intended to serve as a foundational resource for the identification, characterization, and analysis of this compound in research and drug development settings.

Chemical Structure of this compound

This compound is a natural product with the molecular formula C₂₉H₄₄O₁₀. Its complex structure, featuring multiple stereocenters, ester functional groups, a hydroxyl group, and an epoxide ring, dictates its unique spectroscopic signature. Understanding this structure is fundamental to interpreting its spectral data.

Molecular Formula: C₂₉H₄₄O₁₀

IUPAC Name: [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its functional groups and overall structure. These are predicted values and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton Environment) |

| ~ 5.0 - 5.5 | m | 1H | Proton on carbon bearing the 2-methylbutanoate ester |

| ~ 4.0 - 4.5 | m | 2H | Protons on carbon bearing the primary acetate (B1210297) |

| ~ 3.5 - 4.2 | m | - | Protons adjacent to ether oxygens in the furofuran moiety |

| ~ 3.0 - 3.5 | m | 1H | Proton on carbon bearing the hydroxyl group |

| ~ 2.5 - 3.0 | m | - | Protons on the oxirane ring |

| ~ 2.0 - 2.2 | s | 6H | Methyl protons of the two acetate groups |

| ~ 0.8 - 1.5 | m | - | Aliphatic and methyl protons of the core structure and ester |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment (Carbon Environment) |

| ~ 170 - 175 | C=O | Carbonyl carbons of the ester groups |

| ~ 100 - 110 | O-C-O | Acetal/ketal carbons in the furofuran moiety |

| ~ 70 - 85 | C-O | Carbons bonded to oxygen (alcohols, ethers, esters) |

| ~ 50 - 65 | C-O (oxirane) | Carbons of the epoxide ring |

| ~ 10 - 50 | Aliphatic | Methyl, methylene, and methine carbons in the core structure |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3500 (broad) | Strong | O-H stretch (hydroxyl group) |

| ~ 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1735 - 1750 | Strong | C=O stretch (ester carbonyls) |

| ~ 1240 | Strong | C-O stretch (esters) |

| ~ 1100 | Medium | C-O stretch (ethers) |

| ~ 800 - 900 | Medium | C-O stretch (epoxide) |

Table 4: Predicted UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) | Transition | Chromophore |

| ~ 210 - 220 | Low | n → σ* | Ester carbonyls |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

2D NMR Experiments: To aid in structure elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200 to 800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

References

The intricate Biosynthesis of Neo-Clerodane Diterpenes in Lamiaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of neo-clerodane diterpenes within the Lamiaceae family, a group of compounds renowned for their diverse and potent biological activities. This document outlines the core enzymatic steps, key intermediates, and regulatory aspects of their formation, with a particular focus on the well-studied psychoactive compound, salvinorin A. Detailed experimental protocols for the elucidation of this pathway are provided, alongside quantitative data and visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for researchers in natural product chemistry, biosynthesis, and drug development.

The Neo-Clerodane Biosynthetic Pathway: From Precursor to Core Scaffold and Beyond

The biosynthesis of neo-clerodane diterpenes originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells[1][2][3]. The formation of the characteristic neo-clerodane skeleton is a multi-step process catalyzed by a series of specialized enzymes, primarily diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

Formation of the Clerodane Skeleton

The initial and committing step in neo-clerodane biosynthesis is the cyclization of the linear GGPP molecule into a bicyclic intermediate. This reaction is typically catalyzed by a class II diTPS, specifically a clerodienyl diphosphate (B83284) synthase (CPS). In the case of salvinorin A biosynthesis in Salvia divinorum, the enzyme SdCPS2 has been identified as the key player[4]. This enzyme facilitates a complex carbocation-mediated cyclization and rearrangement cascade to produce the signature clerodane scaffold in the form of clerodienyl diphosphate (CLPP)[4].

Following the formation of the clerodane diphosphate intermediate, a class I diTPS, often a kaurene synthase-like (KSL) enzyme, is required to remove the diphosphate moiety and establish the final hydrocarbon backbone of the specific neo-clerodane. For instance, in the biosynthesis of scutebarbatine A in Scutellaria barbata, a class II diTPS (SbbdiTPS2.3) and a subsequent class I diTPS are involved in generating the isokolavenol precursor.

Downstream Modifications: The Role of Cytochrome P450s

Once the core hydrocarbon skeleton is formed, a series of oxidative modifications are introduced by cytochrome P450 enzymes. These modifications are crucial for the final structure and biological activity of the neo-clerodane diterpenes. In the biosynthesis of salvinorin A, enzymes from the CYP76AH and CYP728D subfamilies are implicated in these downstream steps. While the precise sequence and full range of enzymatic reactions are still under investigation, it is understood that these CYPs catalyze hydroxylations, epoxidations, and other oxidative transformations that lead to the highly functionalized final product.

The following diagram illustrates the general biosynthetic pathway of neo-clerodane diterpenes.

Quantitative Data on Neo-Clerodane Diterpenes

Quantitative analysis of neo-clerodane diterpenes is essential for understanding their accumulation in plant tissues and for the standardization of commercial products. The concentration of these compounds can vary significantly depending on the plant species, growing conditions, and the specific tissue analyzed.

| Compound | Plant Species | Tissue | Concentration Range | Reference |

| Salvinorin A | Salvia divinorum | Dried Leaves | 0.89 - 7.8 mg/g | |

| Salvinorin A | Salvia divinorum | Commercial Products (10x extract) | ~13.0 - 53.2 mg/g | |

| Salvinorin A | Salvia divinorum | Dried Leaves | 63 - 370 µ g/100 mg |

Note: Enzyme kinetic data (Km, kcat) for the specific enzymes in the neo-clerodane biosynthetic pathway are not yet widely available in the literature.

Experimental Protocols for Pathway Elucidation

The elucidation of the neo-clerodane biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Gene Identification and Cloning

The first step in characterizing the biosynthetic pathway is the identification and isolation of candidate genes encoding diTPSs and CYPs.

Protocol: Identification and Cloning of Biosynthetic Genes

-

Transcriptome Sequencing: Extract total RNA from the plant tissue of interest (e.g., glandular trichomes of Salvia divinorum leaves, where neo-clerodanes are synthesized) and perform deep sequencing (RNA-seq).

-

Bioinformatic Analysis: Assemble the transcriptome and identify putative diTPS and CYP transcripts based on homology to known terpene synthase and cytochrome P450 sequences from other plant species.

-

Gene Cloning: Design gene-specific primers based on the identified transcripts and amplify the full-length coding sequences from cDNA using PCR. Clone the amplified genes into a suitable vector (e.g., pET-28a for bacterial expression or a plant expression vector for transient expression).

Functional Characterization of Diterpene Synthases

Once the candidate diTPS genes are cloned, their enzymatic function needs to be determined. This is typically achieved through heterologous expression and in vitro or in vivo assays.

Protocol: Functional Characterization of a Diterpene Synthase

-

Heterologous Expression: Transform the expression vector containing the diTPS gene into a suitable host, such as Escherichia coli BL21(DE3) cells. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification (Optional but Recommended): Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme (or crude cell lysate), the substrate (GGPP), and a suitable buffer with cofactors (e.g., MgCl2).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and dephosphorylate the product using a phosphatase (e.g., alkaline phosphatase).

-

Extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific diterpene hydrocarbon produced by the enzyme.

The following diagram illustrates a typical workflow for the functional characterization of a diterpene synthase.

Functional Characterization of Cytochrome P450s

The functional characterization of CYPs involved in neo-clerodane biosynthesis typically requires co-expression with a cytochrome P450 reductase (CPR) and the appropriate diterpene hydrocarbon substrate.

Protocol: Functional Characterization of a Cytochrome P450

-

Heterologous Expression System: Co-express the candidate CYP gene and a CPR gene (often from the same plant species) in a suitable host system, such as yeast (Saccharomyces cerevisiae) or through transient expression in Nicotiana benthamiana leaves.

-

Substrate Feeding: Provide the appropriate diterpene hydrocarbon substrate (identified from the diTPS assays) to the expression system.

-

Metabolite Extraction: After a suitable incubation period, harvest the cells or leaf tissue and extract the metabolites using an organic solvent.

-

Product Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxidized products formed by the CYP enzyme.

Gene Expression Analysis

To understand the regulation of the biosynthetic pathway, the expression levels of the identified genes can be quantified in different plant tissues and under various conditions.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Extract total RNA from different plant tissues and synthesize cDNA using a reverse transcriptase.

-

Primer Design: Design gene-specific primers for the target diTPS and CYP genes, as well as for one or more stable reference genes.

-

qRT-PCR Reaction: Perform the qRT-PCR reaction using a SYBR Green-based master mix and the designed primers.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).

Conclusion

The biosynthesis of neo-clerodane diterpenes in the Lamiaceae family is a complex and fascinating process involving a dedicated set of enzymes. While significant progress has been made in elucidating the pathway for key compounds like salvinorin A, many of the enzymatic steps and regulatory mechanisms remain to be fully characterized. The experimental protocols outlined in this guide provide a roadmap for researchers to further unravel the intricacies of neo-clerodane biosynthesis, paving the way for metabolic engineering approaches to enhance the production of these valuable natural products for pharmaceutical and other applications.

References

Navigating the Initial Stages of Drug Discovery: A Technical Guide to the Preliminary Cytotoxicity Screening of Dihydroajugapitin

For Immediate Release

[City, State] – In the ongoing quest for novel therapeutic agents, the preliminary assessment of a compound's cytotoxic potential is a critical first step in the drug development pipeline. This technical guide outlines a comprehensive framework for conducting a preliminary cytotoxicity screening of Dihydroajugapitin, a natural compound of interest. The methodologies and data presentation formats detailed herein are designed for researchers, scientists, and drug development professionals to ensure a robust and reproducible initial evaluation.

The primary objective of a preliminary cytotoxicity screen is to determine the concentration at which a compound exhibits toxic effects on living cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1][2] A lower IC50 value is indicative of a more potent cytotoxic compound.

Data Presentation: A Framework for Quantifying Cytotoxicity

To facilitate clear and concise interpretation of experimental results, all quantitative data from the cytotoxicity assays should be summarized in a structured format. The following table provides a template for presenting the IC50 values of this compound against various cancer cell lines.

| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |

| This compound | A549 (Lung Carcinoma) | MTT | 48 | Data to be determined | N/A |

| This compound | MCF-7 (Breast Adenocarcinoma) | MTT | 48 | Data to be determined | N/A |

| This compound | HeLa (Cervical Adenocarcinoma) | MTT | 48 | Data to be determined | N/A |

| This compound | PC-3 (Prostate Adenocarcinoma) | MTT | 48 | Data to be determined | N/A |

| This compound | Normal Fibroblasts | MTT | 48 | Data to be determined | N/A |

Experimental Protocols: A Step-by-Step Guide

The following protocols describe standard methodologies for assessing the in vitro cytotoxicity of a test compound like this compound.

Brine Shrimp Lethality Assay (BSLA)

The Brine Shrimp Lethality Assay is a simple, inexpensive, and rapid preliminary screening tool for assessing the general toxicity of a compound.[3][4] It serves as a useful indicator for the presence of cytotoxic substances.[3]

Methodology:

-

Hatching Brine Shrimp: Hatch Artemia salina cysts in artificial seawater under constant aeration and illumination for 48 hours.

-

Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution in artificial seawater.

-

Exposure: Add 10-15 nauplii (larvae) to each vial containing the test solutions of varying concentrations.

-